molecular formula C14H17N3 B1482997 (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanamine CAS No. 2097972-01-3

(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1482997
CAS No.: 2097972-01-3
M. Wt: 227.3 g/mol
InChI Key: UNJJLKWTTLXGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanamine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Its structure, which features a pyrazole core substituted with a phenyl ring and a cyclopropylmethyl group, is frequently explored in the design of novel biologically active compounds. Compounds with this core scaffold are investigated for their potential in neuroscience research , particularly as modulators of central nervous system targets. For instance, structurally related pyrazole-4-yl-methanamine derivatives have been developed as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (mAChR) . The M4 mAChR is a validated target for neurodevelopmental and neurodegenerative diseases such as schizophrenia and Alzheimer's disease, and research chemicals based on this scaffold are used to probe receptor function and therapeutic potential . Furthermore, similar pyrazole-containing molecules have been identified as key fragments in the development of potent and selective kinase inhibitors . The pyrazole moiety can act as a hinge binder in the active site of kinases, making it a valuable component in oncology research programs aimed at targets like anaplastic lymphoma kinase (ALK) . This product is intended for research and development use by technically qualified individuals. It is not for diagnostic or therapeutic use in humans or animals. All customer orders are subject to an internal onboarding process and verification. Products are not shipped to residential addresses.

Properties

IUPAC Name

[1-(cyclopropylmethyl)-3-phenylpyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c15-8-13-10-17(9-11-6-7-11)16-14(13)12-4-2-1-3-5-12/h1-5,10-11H,6-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJJLKWTTLXGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CC=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanamine is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}
  • Molecular Weight : 258.33 g/mol
  • SMILES Notation : CC(C1=NN(C=C1)C(C2=CC=CC=C2)=C)C

This compound features a pyrazole ring substituted with a cyclopropylmethyl group and a phenyl group, contributing to its unique biological properties.

Research indicates that the compound interacts with various biological targets, particularly in the central nervous system. It is believed to modulate neurotransmitter levels by inhibiting enzymes responsible for neurotransmitter degradation, thus enhancing synaptic transmission. This mechanism suggests potential applications in treating neurological disorders.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Neurotransmitter Modulation : The compound has been shown to enhance acetylcholine signaling by acting as an allosteric modulator at muscarinic receptors, particularly the M4 subtype. This modulation can lead to improved cognitive functions and memory enhancement .
  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Its ability to inhibit specific kinases involved in cell proliferation has been highlighted as a significant mechanism for its anticancer properties .
  • Anti-inflammatory Effects : Preliminary data suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Case Study 1: Cognitive Enhancement

A study published in Journal of Medicinal Chemistry evaluated the cognitive-enhancing effects of the compound in animal models. The results indicated significant improvements in memory retention and learning capabilities compared to control groups .

Case Study 2: Cancer Cell Inhibition

In another study focusing on cancer treatment, this compound was tested against breast cancer cell lines. The findings revealed that the compound inhibited cell growth and induced apoptosis, suggesting its potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Neurotransmitter ModulationEnhances acetylcholine signaling via M4 receptors
Anticancer ActivityInhibits cell proliferation through kinase inhibition
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines

Scientific Research Applications

Pharmacological Activity

Research indicates that pyrazole derivatives, including (1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanamine, exhibit significant pharmacological activities:

  • Muscarinic Receptor Modulation : This compound has been studied as a potential positive allosteric modulator (PAM) for the M4 muscarinic acetylcholine receptor, which plays a crucial role in cognitive functions and could be targeted for treating neurodegenerative diseases like Alzheimer's .
  • Anticancer Potential : Some studies have highlighted the ability of pyrazole derivatives to inhibit specific kinases involved in cancer progression, suggesting their utility in developing anticancer therapies .

Neurotransmitter Regulation

The compound may modulate neurotransmitter levels by inhibiting enzymes responsible for neurotransmitter degradation. This mechanism enhances synaptic transmission, potentially benefiting conditions characterized by neurotransmitter imbalances.

Case Study 1: M4 Muscarinic Receptor Modulators

A study evaluated various pyrazole-based compounds for their efficacy as M4 PAMs. Results showed that small structural modifications significantly impacted their binding affinity and signaling bias profiles, indicating the importance of structural optimization in drug design .

Case Study 2: Lactate Dehydrogenase Inhibition

Another study focused on the discovery of pyrazole-based inhibitors targeting human lactate dehydrogenase (LDH). The findings demonstrated that specific pyrazole analogs exhibited potent inhibitory activity against LDH, suggesting their potential as therapeutic agents for metabolic disorders .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Property Target Compound N-Methyl-1-(1-phenyl) 1,3-Dimethyl 1-(3-Methoxyphenyl)
Molecular Weight 227.31 187.24 215.21 217.27
logP (Estimated) 2.5 1.8 1.2 2.0
Water Solubility (mg/mL) ~10 ~5 ~15 (as oxalate) ~3
Hazard Classification Not available Not available Not available H302, H315, H319

Preparation Methods

Pyrazole Core Functionalization

The pyrazole ring can be functionalized at various positions using boronic acid pinacol esters in Suzuki coupling reactions. For example, pyrazole boronic acid esters are reacted with halogenated aromatic compounds under palladium catalysis to introduce the phenyl substituent at the 3-position.

  • Suzuki Coupling Conditions : Typically performed under anhydrous conditions to prevent side reactions such as nucleophilic aromatic substitution, using bases like potassium carbonate or cesium carbonate, and palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.

  • Yields : Alkylation of the pyrazole boronic ester to introduce the cyclopropylmethyl group yields between 32% and 68%, depending on the specific conditions and substrates used.

Alkylation of Pyrazole Nitrogen

The N-1 position of the pyrazole is alkylated with cyclopropylmethyl halides (e.g., bromides or chlorides) under basic conditions. This step is crucial for obtaining the desired N-substituted pyrazole structure.

  • Typical Conditions : Use of alkyl halides with a base such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF).

  • Purification : The alkylated products are purified by column chromatography to separate from unreacted starting materials and side products.

Introduction of the Methanamine Group

The methanamine group at the 4-position of the pyrazole ring is typically introduced via a substitution or reduction reaction starting from a suitable precursor such as a 4-halopyrazole or a 4-formylpyrazole intermediate.

  • Methods : Reductive amination of a 4-formylpyrazole with ammonia or an amine source can yield the methanamine substituent.

  • Alternative : Nucleophilic substitution of a 4-halopyrazole with an amine nucleophile under appropriate conditions.

Representative Synthetic Scheme

Step Reaction Type Starting Material Reagents/Conditions Product Yield (%)
1 Suzuki Coupling 3-bromo-1H-pyrazole derivative Pd catalyst, base, phenylboronic acid 3-phenyl-1H-pyrazole derivative 50-70
2 N-alkylation 3-phenyl-1H-pyrazole Cyclopropylmethyl bromide, base 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole 40-65
3 Introduction of methanamine 4-formyl or 4-halopyrazole Ammonia or amine source, reductive amination or substitution This compound 45-70

Research Findings and Optimization

  • Reaction Conditions : Water-free conditions are preferred during Suzuki coupling to avoid side reactions, especially with sensitive chloro-substituted pyridines or pyrazoles.

  • Purification : Alkylated pyrazole boronic esters are easier to purify compared to their non-alkylated counterparts, which facilitates the synthesis of analogues.

  • Yields : The yields of individual steps range from moderate to good (30-70%), with overall yields depending on the efficiency of each step and purification.

  • Alternative Routes : Some studies have explored the use of Sonogashira coupling and click chemistry to introduce related heterocyclic substituents, though these are more relevant for analogues rather than the exact compound .

Summary Table of Preparation Methods

Preparation Step Reaction Type Key Reagents/Conditions Yield Range (%) Notes
Pyrazole core arylation Suzuki coupling Pd catalyst, base, phenylboronic acid 50-70 Water-free conditions preferred
N-1 Alkylation with cyclopropylmethyl Alkylation Cyclopropylmethyl bromide, base 40-65 Purification by chromatography
Methanamine group introduction Reductive amination or nucleophilic substitution Ammonia or amine source, reducing agent 45-70 Depends on precursor availability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.